molecular formula C17H23N5O2 B14963134 5-[1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1-tert-butyl-1H-tetrazole

5-[1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1-tert-butyl-1H-tetrazole

Cat. No.: B14963134
M. Wt: 329.4 g/mol
InChI Key: ROLLUDLDGULDJD-UHFFFAOYSA-N
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Description

5-[1,3-benzodioxol-5-yl(1-pyrrolidinyl)methyl]-1-(tert-butyl)-1H-1,2,3,4-tetraazole is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxole ring, a pyrrolidine ring, and a tetraazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,3-benzodioxol-5-yl(1-pyrrolidinyl)methyl]-1-(tert-butyl)-1H-1,2,3,4-tetraazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzodioxole and pyrrolidine intermediates separately, followed by their coupling under specific reaction conditions. The final step involves the formation of the tetraazole ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1,3-benzodioxol-5-yl(1-pyrrolidinyl)methyl]-1-(tert-butyl)-1H-1,2,3,4-tetraazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[1,3-benzodioxol-5-yl(1-pyrrolidinyl)methyl]-1-(tert-butyl)-1H-1,2,3,4-tetraazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1,3-benzodioxol-5-yl(1-pyrrolidinyl)methyl]-1-(tert-butyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)
  • Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)
  • 1-(1,3-benzodioxol-5-yl)pentan-1-one

Uniqueness

5-[1,3-benzodioxol-5-yl(1-pyrrolidinyl)methyl]-1-(tert-butyl)-1H-1,2,3,4-tetraazole is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-[1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1-tert-butyltetrazole

InChI

InChI=1S/C17H23N5O2/c1-17(2,3)22-16(18-19-20-22)15(21-8-4-5-9-21)12-6-7-13-14(10-12)24-11-23-13/h6-7,10,15H,4-5,8-9,11H2,1-3H3

InChI Key

ROLLUDLDGULDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC3=C(C=C2)OCO3)N4CCCC4

Origin of Product

United States

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